5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid
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Overview
Description
5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid involves several steps. One common method includes the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to introduce the necessary functional groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used to study cellular processes and signaling pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets. It can modulate various signaling pathways, leading to its biological effects. For instance, it may interact with nuclear receptors or enzymes, influencing cellular processes and gene expression .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like 5-methoxy-2-methyl-3-indoleacetic acid and 5-hydroxyindole-3-acetic acid. These compounds share structural similarities but differ in their functional groups, leading to unique biological activities. 5-Methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
5-methoxy-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-18-8-3-4-11-9(5-8)10(13(16)17)6-14(11)7-12(15)19-2/h3-6H,7H2,1-2H3,(H,16,17) |
InChI Key |
UKNCSYCALWETAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C(=O)O)CC(=O)OC |
Origin of Product |
United States |
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